3-O-Methyl Colterol Bromide

Drug Metabolism Pharmacokinetics Biomarker Analysis

Procuring a reliable standard for Bitolterol metabolite tracing often leads to misidentification when using the parent drug or non-halogenated analogs. 3-O-Methyl Colterol Bromide resolves this as the definitive synthetic intermediate and analytical reference standard for 3-O-Methyl Colterol. Its bromine handle enables unique cross-coupling reactions unavailable with Colterol. - Essential for synthesizing the primary Bitolterol metabolite 3-O-Methyl Colterol. - Enables precise LC-MS/MS quantification with distinct mass properties. - Serves as a versatile precursor for focused catecholamine SAR library synthesis.

Molecular Formula C13H20BrNO3
Molecular Weight 318.21 g/mol
Cat. No. B15352402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyl Colterol Bromide
Molecular FormulaC13H20BrNO3
Molecular Weight318.21 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C(=C1)Br)O)OC)O
InChIInChI=1S/C13H20BrNO3/c1-13(2,3)15-7-10(16)8-5-9(14)12(17)11(6-8)18-4/h5-6,10,15-17H,7H2,1-4H3
InChIKeyMNAKYBCQRDFIRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Methyl Colterol Bromide: Key Metabolic Intermediate


3-O-Methyl Colterol Bromide is a synthetic intermediate and derivative of 3-O-Methyl Colterol, which is a primary metabolite of the bronchodilator prodrug Bitolterol. As a β-adrenergic receptor agonist [1], this compound serves as a critical reference standard and synthetic building block for investigating the metabolism, pharmacokinetics, and pharmacodynamics of Bitolterol and related catecholamine analogs [2]. Its specific structural features, including the 3-O-methyl group and the bromine atom, enable its distinct application in analytical chemistry and metabolic pathway tracing, particularly when compared to the parent compound Colterol or the prodrug Bitolterol [3].

3-O-Methyl Colterol Bromide vs Common β-Agonists


Unlike generic β-agonists like Salbutamol or Terbutaline, 3-O-Methyl Colterol Bromide is not primarily a therapeutic agent. Its value lies in its role as a specific metabolic probe and synthetic precursor. Substituting with the parent compound Colterol would confound metabolic studies, as 3-O-Methyl Colterol is a downstream metabolite [1]. Similarly, using the prodrug Bitolterol would introduce esterase-dependent activation steps that are absent in this compound [2]. The presence of a bromine atom further distinguishes it as a reactive intermediate, enabling unique synthetic routes and analytical detection strategies that are impossible with non-halogenated analogs . Therefore, for precise metabolic tracing, analytical method development, or specific synthetic applications, 3-O-Methyl Colterol Bromide is a non-substitutable entity.

3-O-Methyl Colterol Bromide: Evidence for Selection


Distinct Urinary Excretion vs Parent Colterol

In rat models, 3-O-Methyl Colterol is a major urinary metabolite of Bitolterol, distinct from the parent active compound Colterol. Following oral administration of radiolabeled Bitolterol, the glucuronides of both Colterol and 3-O-Methyl Colterol were excreted in urine. However, only free (non-conjugated) 3-O-Methyl Colterol, along with free Colterol, was detected in urine after parenteral administration, highlighting a route-dependent metabolic differentiation [1]. This distinguishes 3-O-Methyl Colterol as a unique biomarker for monitoring Bitolterol metabolism, a role Colterol cannot singularly fulfill due to its presence in both free and conjugated forms depending on the route of administration [1].

Drug Metabolism Pharmacokinetics Biomarker Analysis

Synthetic Utility via Bromination

3-O-Methyl Colterol Bromide is a synthetic intermediate that offers a reactive handle for further derivatization. The bromine atom at the 5-position (as in 5-Bromo 3-O-Methyl Colterol) provides a site for nucleophilic substitution or cross-coupling reactions , which is absent in the parent 3-O-Methyl Colterol. While the parent compound has a defined melting point of 140-142°C and is a pale beige solid [1], the bromide derivative is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature , which is a critical factor for handling and reaction planning. Its solubility profile differs slightly, being slightly soluble in chloroform and methanol , compared to the parent compound's slight solubility in DMSO and methanol [2].

Synthetic Chemistry Intermediate Stability Reactivity

Reference Standard for Bioanalytical LC-MS

While 3-O-Methyl Colterol Bromide itself may not be used as an internal standard, its isotopic analog, 3-O-Methyl Colterol-d9, is widely employed for this purpose . The value of the non-deuterated 3-O-Methyl Colterol Bromide lies in its role as a reference standard for developing and validating HPLC and LC-MS methods. Its distinct chromatographic retention time and mass spectrometric fragmentation pattern, which are defined by its unique structure, are essential for method development . In contrast, other β-agonists like Salbutamol have different retention characteristics and would be unsuitable as a reference for quantifying 3-O-Methyl Colterol levels. The high purity (>95% by HPLC) of commercially available 3-O-Methyl Colterol Bromide ensures reliable calibration curves and accurate quantification in complex biological matrices.

Analytical Chemistry LC-MS Bioanalysis

3-O-Methyl Colterol Bromide Research Applications


Metabolic Pathway Elucidation

Researchers investigating the pharmacokinetics of Bitolterol require 3-O-Methyl Colterol Bromide as a key intermediate to synthesize 3-O-Methyl Colterol, a major metabolite. This compound is essential for preparing analytical standards to identify and quantify this specific metabolite in plasma and urine samples from in vivo studies, as established in [1] and [2]. Without this specific compound, the metabolic fate of the prodrug cannot be fully characterized.

Novel β-Adrenergic Ligand Synthesis

Medicinal chemists seeking to explore structure-activity relationships (SAR) around the catecholamine core utilize 3-O-Methyl Colterol Bromide. The bromine atom serves as a versatile synthetic handle for introducing various functional groups via palladium-catalyzed cross-coupling or nucleophilic substitution reactions . This enables the creation of focused libraries of analogs that are not accessible from the non-halogenated parent compound.

LC-MS/MS Bioanalytical Method Development

Bioanalytical laboratories require high-purity 3-O-Methyl Colterol Bromide to serve as a primary reference standard for developing robust LC-MS/MS assays. Its well-defined mass and chromatographic properties are critical for establishing calibration curves, assessing matrix effects, and ensuring the accuracy and precision of quantitative measurements of 3-O-Methyl Colterol in biological matrices .

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